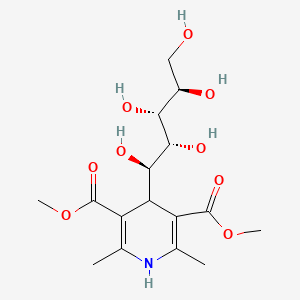

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)-

Descripción

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)-, is a structurally complex derivative of D-arabinitol, a sugar alcohol naturally occurring in microbial and plant systems. This compound features a substituted 1,4-dihydropyridine ring (DHP) attached to the D-arabinitol backbone. The DHP moiety is modified with methoxycarbonyl and methyl groups at positions 3,5 and 2,6, respectively, conferring unique electronic and steric properties. Its synthesis typically involves bromination of 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-4-substituted-1,4-dihydropyridines using N-bromosuccinimide (NBS) in methanol . While its exact biological role remains understudied, structural analogs of D-arabinitol are implicated in alternative pentose sugar utilization pathways in fungi like Rhodosporidium toruloides, where D-arabinitol serves as an intermediate in xylose catabolism .

Propiedades

Número CAS |

121497-13-0 |

|---|---|

Fórmula molecular |

C16H25NO9 |

Peso molecular |

375.37 g/mol |

Nombre IUPAC |

dimethyl 2,6-dimethyl-4-[(1R,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C16H25NO9/c1-6-9(15(23)25-3)11(10(7(2)17-6)16(24)26-4)13(21)14(22)12(20)8(19)5-18/h8,11-14,17-22H,5H2,1-4H3/t8-,12-,13-,14+/m1/s1 |

Clave InChI |

IUVQJMAYVVPMTC-OJICRYGUSA-N |

SMILES isomérico |

CC1=C(C(C(=C(N1)C)C(=O)OC)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OC)C(C(C(C(CO)O)O)O)O)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials

- D-Arabinitol : A pentahydroxylated sugar alcohol, typically isolated from natural sources or synthesized via reduction of D-arabinose.

- Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate : A key pyridine derivative intermediate, commercially available or synthesized via Hantzsch-type dihydropyridine synthesis.

Protection of Hydroxyl Groups

To enable selective reactions, the hydroxyl groups of D-arabinitol are often protected using standard protecting groups such as acetals, silyl ethers, or benzyl ethers. This step prevents unwanted side reactions during coupling and functional group transformations.

Formation of the Pyridine Ring and Introduction of Methoxycarbonyl Groups

The 1,4-dihydropyridine core with 2,6-dimethyl and 3,5-bis(methoxycarbonyl) substituents is typically prepared via a modified Hantzsch synthesis:

- Condensation of appropriate β-ketoesters (e.g., methyl acetoacetate) with aldehydes and ammonia or amines.

- Subsequent selective reduction or functional group modification to achieve the 1,4-dihydro state and install methoxycarbonyl groups at positions 3 and 5.

Coupling of the Sugar Moiety to the Pyridine Ring

The critical step involves the stereoselective attachment of the D-arabinitol derivative to the pyridine ring at the 1-C position. This can be achieved by:

- Activation of the pyridine ring at the 1-position (e.g., via halogenation or formation of a suitable leaving group).

- Nucleophilic substitution or addition of the protected sugar moiety under controlled stereochemical conditions to ensure the (1R) configuration.

- Deprotection of the sugar hydroxyl groups to yield the final compound.

Purification and Characterization

- Purification is typically performed by chromatographic techniques such as column chromatography or preparative HPLC.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry.

Data Table: Summary of Key Synthetic Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of D-arabinitol hydroxyl groups | Acetal or silyl ether formation | Protected sugar derivative |

| 2 | Synthesis of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Hantzsch synthesis with methyl acetoacetate, aldehydes, ammonia | Pyridine core with methoxycarbonyl groups |

| 3 | Activation of pyridine 1-C position | Halogenation or leaving group installation | Reactive pyridine intermediate |

| 4 | Coupling with protected sugar moiety | Nucleophilic substitution under stereocontrol | Formation of C-glycosidic bond with (1R) stereochemistry |

| 5 | Deprotection of sugar hydroxyl groups | Acidic or basic hydrolysis | Final target compound |

| 6 | Purification and characterization | Chromatography, NMR, MS, optical rotation | Pure, stereochemically defined product |

Research Findings and Considerations

- The stereochemical control at the 1-C position is crucial for biological activity and is typically achieved by using chiral starting materials (D-arabinitol) and stereoselective reaction conditions.

- Methoxycarbonyl groups at positions 3 and 5 of the pyridine ring influence the electronic properties and solubility of the compound.

- Similar compounds have been synthesized using multi-component reactions such as the Hantzsch reaction and subsequent functional group modifications.

- The coupling step may require optimization of temperature, solvent, and catalysts to maximize yield and stereoselectivity.

Análisis De Reacciones Químicas

Types of Reactions

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of D-Arabinitol exhibit notable antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls, potentially leading to the development of new antibiotics. Studies have shown that specific modifications in the pyridine ring enhance its efficacy against resistant strains of bacteria .

Anticancer Potential

D-Arabinitol has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies demonstrated that D-Arabinitol can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biochemical Applications

Metabolic Pathways

D-Arabinitol plays a role in metabolic pathways related to carbohydrate metabolism. It is involved in the pentose phosphate pathway, which is crucial for cellular respiration and energy production. Its derivatives have been studied for their ability to modulate metabolic responses in various biological systems .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic disorders. For instance, it has shown promise in inhibiting enzymes related to glucose metabolism, which could be beneficial for managing conditions like diabetes .

Agricultural Science

Plant Growth Regulation

D-Arabinitol derivatives have been explored as plant growth regulators. Studies suggest that these compounds can enhance root development and improve stress tolerance in plants. This application is particularly relevant in the context of sustainable agriculture, where enhancing crop resilience is essential .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of D-Arabinitol Derivatives | Medicinal Chemistry | Demonstrated activity against resistant bacterial strains; potential for antibiotic development. |

| Apoptosis Induction in Cancer Cells | Cancer Research | Induced apoptosis through mitochondrial pathways; inhibited proliferation in various cancer cell lines. |

| Metabolic Modulation via D-Arabinitol | Biochemistry | Influenced key metabolic pathways; potential for managing metabolic disorders. |

| Enhancing Plant Resilience | Agricultural Science | Improved root development and stress tolerance; implications for sustainable agriculture practices. |

Mecanismo De Acción

The mechanism of action of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and proteins.

Pathways: Inhibition or activation of biochemical pathways, modulation of signal transduction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

D-Arabinitol vs. L-Arabinitol

- Structural Differences : D- and L-arabinitol are enantiomers, differing in the configuration of their hydroxyl groups. The target compound retains the D-arabinitol backbone but incorporates the DHP ring, which is absent in natural arabinitol isomers.

- Biological Relevance: D-Arabinitol is a diagnostic marker for invasive candidiasis, while L-arabinitol lacks this association . The DHP-modified derivative may exhibit altered enzyme specificity compared to unmodified D-arabinitol, as seen in R.

DHP Derivatives: Substitution Patterns and Reactivity

Functional Comparison in Metabolic Pathways

Role in Xylose Catabolism

The target compound’s D-arabinitol moiety aligns with an alternative xylose pathway in R. toruloides, where D-arabinitol is converted to D-ribulose via D-arabinitol 2-dehydrogenase (Protein ID 9990) . This contrasts with the canonical fungal pathway producing D-xylulose-5-phosphate. Key distinctions include:

- Pathway Efficiency : The alternative pathway avoids energetically costly steps (e.g., xylulokinase activity) but may accumulate intermediates like D-arabinitol extracellularly .

Comparison with Ribitol and Xylitol

- Substrate Utilization : Unlike ribitol (metabolized via ribitol dehydrogenase in Klebsiella ), D-arabinitol derivatives require specialized dehydrogenases (e.g., Protein ID 9837 in R. toruloides).

- Thermodynamics : Xylitol, a stereoisomer of arabinitol, is phosphorylated directly in many fungi, whereas the DHP-modified arabinitol derivative likely requires redox steps for further metabolism .

Clinical and Diagnostic Relevance

- The DHP-modified derivative’s clinical utility is unexplored but may differ due to steric hindrance affecting enzymatic detection.

Actividad Biológica

D-Arabinitol is a five-carbon polyol that has garnered attention due to its biological activity, particularly as a metabolite produced by various fungal species, including Candida species. This article explores the biological activity of D-Arabinitol, specifically focusing on its role in human health and disease, including its potential as a biomarker for invasive candidiasis.

Biosynthesis and Metabolism

D-Arabinitol is synthesized from D-xylulose-5-phosphate through a two-step enzymatic process involving the genes abpA and abpB. These genes encode for enzymes that catalyze the conversion of substrates into CDP-D-arabinitol, the nucleotide-activated form of D-arabinitol.

- Enzymatic Pathway :

- Step 1 : D-xylulose-5-phosphate is converted to CDP-D-xylulose by the enzyme encoded by abpA.

- Step 2 : CDP-D-xylulose is reduced to CDP-D-arabinitol by the enzyme encoded by abpB.

Studies have shown that both enzymes exhibit specific kinetic parameters influenced by factors such as temperature and pH, which are critical for their activity in the biosynthetic pathway .

Biological Activity and Clinical Relevance

D-Arabinitol has been identified as a significant metabolite in the context of fungal infections, particularly those caused by Candida albicans and Candida tropicalis. Elevated levels of D-arabinitol in serum have been associated with invasive candidiasis, making it a potential biomarker for diagnosis.

Key Findings:

- Detection in Serum : D-arabinitol can be detected in serum samples from patients with invasive candidiasis using gas-liquid chromatography (GLC) at concentrations greater than 1.0 µg/ml .

- Diagnostic Utility : The quantification of D-arabinitol levels in serum has been proposed as a diagnostic technique for systemic candidiasis. Mass spectrometry methods have demonstrated specificity and sensitivity in detecting this metabolite .

Case Studies

Several studies highlight the clinical implications of D-arabinitol levels in patients:

- Study on Invasive Candidiasis :

- Monitoring Treatment Response :

Data Summary

The following table summarizes key data on D-arabinitol's biological activity and clinical relevance:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C5H10O5 |

| Biological Source | Produced by Candida albicans, Candida tropicalis |

| Detection Method | Gas-liquid chromatography (GLC), mass spectrometry |

| Clinical Significance | Biomarker for invasive candidiasis |

| Typical Serum Concentration | >1.0 µg/ml in infected patients |

Q & A

What are the established synthetic methodologies for preparing D-arabinitol derivatives with substituted 1,4-dihydropyridine moieties?

Answer:

A general synthesis involves bromination of 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines using N-bromosuccinimide (NBS) in methanol under ambient conditions. For example, adding NBS (2 equiv.) to a methanol solution of the parent dihydropyridine yields brominated derivatives after 24 hours, followed by crystallization from ethanol . Advanced modifications may involve introducing aryl/alkyl groups at the 4-position via precursor substitution, as seen in analogous 1,4-dihydropyridine syntheses .

How can computational methods resolve ambiguities in the stereochemical configuration of D-arabinitol-derived 1,4-dihydropyridines?

Answer:

Density Functional Theory (DFT) calculations and Independent Gradient Model (IGM) analysis can validate stereochemistry by comparing computed and experimental X-ray crystallographic data. For example, Hirshfeld surface analysis and energy framework modeling help identify non-covalent interactions (e.g., C–H⋯O, π–π stacking) that stabilize the 1R configuration in structurally related compounds . These methods are critical when crystallographic data alone are insufficient to resolve conformational ambiguities.

What experimental strategies address contradictions in substrate specificity of enzymes interacting with D-arabinitol derivatives?

Answer:

Multi-omics integration (genomics, transcriptomics, proteomics) can resolve conflicting annotations. For instance, in Rhodotorula toruloides, D-arabinitol dehydrogenase activity was validated by correlating protein IDs (e.g., 9990, 9837) with fitness defects in pentose utilization pathways. BLAST analysis against known dehydrogenases (e.g., Aspergillus niger An04g09410) and RNA/proteomics profiling help distinguish redundant or promiscuous enzymes . Genetic knockout studies further clarify functional roles when homology-based predictions are inconsistent with phenotypic data .

What analytical techniques are critical for characterizing metabolic intermediates in D-arabinitol-associated pathways?

Answer:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are essential for identifying intermediates like D-ribulose or D-arabinitol in culture media. For example, transient accumulation of D-arabinitol in R. toruloides grown on D-xylose was confirmed via LC-MS, supported by isotopic labeling to trace carbon flux . Gas Chromatography (GC) coupled with metabolomics can quantify polyols in biological matrices, distinguishing D- and L-arabinitol enantiomers .

How do structural modifications at the 4-position of 1,4-dihydropyridines influence bioactivity in D-arabinitol derivatives?

Answer:

Substituents at the 4-position (e.g., aryl, alkyl) modulate electron density and steric effects, altering interactions with biological targets. For example, 4-(thiophen-3-yl) groups enhance π-stacking interactions in dihydropyridine carboxylates, as shown by Hirshfeld surface analysis . Computational docking studies can predict how substituents affect binding to enzymes like cytochrome P450, which oxidizes dihydropyridines in metabolic pathways .

What experimental controls are necessary to validate enzyme redundancy in D-arabinitol metabolic pathways?

Answer:

Gene knockout/complementation assays : Test growth phenotypes of single/double knockouts (e.g., protein IDs 9837 and 8905) in defined media (e.g., D-xylose, L-arabinose).

Enzyme kinetics : Compare substrate specificity (Km, Vmax) of purified isoforms.

Multi-omics correlation : Validate RNA/protein expression levels with metabolite profiling under varying conditions .

How can contradictions in crystallographic vs. computational structural data be reconciled?

Answer:

Conformational sampling : Use molecular dynamics (MD) simulations to assess flexibility of methoxycarbonyl or methyl groups.

Electron density maps : Compare DFT-optimized geometries with X-ray data to identify discrepancies in bond lengths/angles.

Energy decomposition analysis : Quantify contributions of van der Waals vs. electrostatic interactions to stabilize observed conformers .

What methodologies confirm the role of D-arabinitol in alternative pentose utilization pathways?

Answer:

Isotopic tracing : Track 13C-labeled D-xylose/D-arabinitol through GC-MS to identify intermediates like D-ribulose-5-phosphate.

Enzyme inhibition : Use specific inhibitors (e.g., ribulose kinase inhibitors) to block steps in the proposed pathway.

Mutant analysis : Compare growth of wild-type vs. D-arabinitol dehydrogenase knockout strains on pentose substrates .

How do solvent systems influence the crystallization of D-arabinitol-derived dihydropyridines?

Answer:

Ethanol/water mixtures are optimal for obtaining high-purity crystals due to controlled polarity and evaporation rates. For example, 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl) derivatives crystallize as pale yellow solids from ethanol after aqueous washing . Polar aprotic solvents (e.g., DMF) may improve solubility of aryl-substituted derivatives but require anti-solvent diffusion for crystallization .

What strategies validate the biological relevance of D-arabinitol derivatives in fungal models?

Answer:

Transport assays : Use radiolabeled D-arabinitol (e.g., 14C) to quantify uptake in fungal cultures, as done for E. coli DalT/RbtT transporters .

Metabolite profiling : Compare D-/L-arabinitol ratios in serum/urine via GC-MS to assess fungal overgrowth, as seen in Candida studies .

Gene expression : Quantify D-arabinitol dehydrogenase mRNA levels under pathogenic vs. non-pathogenic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.